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Compound of Interest

Compound Name: Org30958

Cat. No.: B1662730 Get Quote

For researchers and drug development professionals investigating estrogen-dependent

pathways, the selection of an appropriate aromatase inhibitor is a critical experimental

parameter. This guide provides a comparative overview of Anastrozole, a widely used non-

steroidal aromatase inhibitor, and Org30958, a lesser-known steroidal counterpart, to inform

research applications.

Anastrozole, a third-generation aromatase inhibitor, is a cornerstone in both clinical settings for

the treatment of hormone receptor-positive breast cancer and in research for its potent and

selective inhibition of estrogen synthesis.[1][2] Org30958, identified as 19-(ethyldithio)-androst-

4-ene-3,17-dione, represents a steroidal class of aromatase inhibitors. While less documented

in publicly available research, its structural class suggests a distinct mechanism of action

compared to non-steroidal inhibitors like Anastrozole. This guide aims to collate the available

data to facilitate an informed choice between these two compounds for research purposes.
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Feature Anastrozole Org30958

Class
Non-steroidal Aromatase

Inhibitor
Steroidal Aromatase Inhibitor

Mechanism of Action

Reversible, competitive

inhibition of the aromatase

enzyme[3]

Postulated irreversible,

mechanism-based inhibition of

the aromatase enzyme

Binding Site

Binds to the heme group of the

cytochrome P450 subunit of

the aromatase enzyme

Binds to the substrate-binding

site of the aromatase enzyme

Clinical Use
Widely used in the treatment of

breast cancer[1]
Not established

Publicly Available Data
Extensive preclinical and

clinical data available

Limited publicly available

research data

Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between Anastrozole and Org30958 lies in their chemical structure

and, consequently, their interaction with the aromatase enzyme.

Anastrozole, as a non-steroidal inhibitor, engages in a reversible and competitive binding with

the heme group of the cytochrome P450 (CYP19A1) subunit of the aromatase enzyme.[3] This

non-covalent interaction blocks the enzyme's ability to convert androgens (androstenedione

and testosterone) into estrogens (estrone and estradiol, respectively).

Org30958, being a steroidal inhibitor, is an analog of the natural substrate for aromatase,

androstenedione. While specific mechanistic studies on Org30958 are scarce, steroidal

aromatase inhibitors are generally understood to act as mechanism-based (suicide) inhibitors.

This implies that they are converted by the aromatase enzyme into a reactive intermediate that

then binds irreversibly to the enzyme, leading to its permanent inactivation.[3]
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Figure 1. Contrasting mechanisms of Anastrozole and Org30958.

Performance and Efficacy: A Data Gap for Org30958
A direct quantitative comparison of the in vitro and in vivo performance of Anastrozole and

Org30958 is hampered by the limited availability of published experimental data for Org30958.

Anastrozole has been extensively characterized. In preclinical studies using a mouse model

with estrogen-dependent breast cancer cells transfected with the aromatase gene, Anastrozole

has been shown to effectively prevent tumor progression.[4] In vitro experiments with 4T1

mouse breast cancer cells also demonstrated a significant growth inhibitory effect.[5]

For Org30958, while it is described as a "potent inhibitor of aromatase in vivo," specific

quantitative data from peer-reviewed studies to substantiate this claim are not readily available

in the public domain. To provide a reference point for the performance of steroidal aromatase

inhibitors, data for exemestane, a clinically approved steroidal inhibitor, can be considered.

However, it is crucial to note that this is not a direct comparison to Org30958.
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Parameter Anastrozole
Org30958 (Inferred from
Steroidal Class)

In Vitro Potency (IC50)
Varies by cell line and assay

conditions.
Data not publicly available.

In Vivo Efficacy

Demonstrated tumor growth

inhibition in xenograft models.

[4]

Described as a "potent

inhibitor in vivo," but specific

data is lacking.

Selectivity

Highly selective for the

aromatase enzyme with no

clinically relevant suppression

of cortisol or aldosterone.[1]

Expected to be selective due

to its substrate-analog nature.

Experimental Protocols
Detailed experimental protocols for assessing aromatase inhibition are crucial for reproducible

research. Below are generalized protocols for in vitro and in vivo evaluation of aromatase

inhibitors like Anastrozole. These can be adapted for the study of Org30958, though

optimization would be required.

In Vitro Aromatase Inhibition Assay (Tritiated Water-
Release Assay)
This assay measures the enzymatic activity of aromatase by quantifying the release of tritiated

water during the conversion of a tritiated androgen substrate to estrogen.

Materials:

Human recombinant aromatase (microsomes)

[1β-³H(N)]-Androst-4-ene-3,17-dione (tritiated substrate)

NADPH regenerating system

Test compounds (Anastrozole, Org30958) dissolved in a suitable solvent (e.g., DMSO)
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Dextran-coated charcoal

Scintillation cocktail and counter

Procedure:

Prepare a reaction mixture containing the human recombinant aromatase, NADPH

regenerating system, and the tritiated substrate in a suitable buffer.

Add varying concentrations of the test compound (Anastrozole or Org30958) to the reaction

mixture. Include a vehicle control (solvent only).

Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

Stop the reaction by adding an organic solvent (e.g., chloroform).

Separate the aqueous phase (containing tritiated water) from the organic phase (containing

the unmetabolized substrate) by centrifugation.

Treat the aqueous phase with dextran-coated charcoal to remove any remaining tritiated

substrate.

Measure the radioactivity in the aqueous phase using a scintillation counter.

Calculate the percentage of aromatase inhibition for each concentration of the test

compound relative to the vehicle control.
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Figure 2. Workflow for in vitro aromatase inhibition assay.
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In Vivo Xenograft Model for Estrogen-Dependent Tumor
Growth
This model assesses the efficacy of aromatase inhibitors in a living organism.

Materials:

Immunocompromised mice (e.g., ovariectomized nude mice)

Estrogen-dependent breast cancer cells transfected with the aromatase gene (e.g., MCF-

7Ca)

Matrigel

Test compounds (Anastrozole, Org30958) formulated for in vivo administration

Calipers for tumor measurement

Procedure:

Inoculate ovariectomized nude mice subcutaneously with a suspension of aromatase-

transfected breast cancer cells and Matrigel.

Allow tumors to establish to a palpable size.

Randomize mice into treatment groups (vehicle control, Anastrozole, Org30958).

Administer the test compounds to the respective groups according to a predetermined

dosing schedule and route (e.g., oral gavage daily).

Measure tumor volume using calipers at regular intervals throughout the study.

Monitor animal health and body weight.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight, histology, biomarker analysis).

Compare tumor growth inhibition between the treatment groups and the vehicle control.
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Off-Target Effects and Selectivity
Anastrozole is known for its high selectivity for the aromatase enzyme, with minimal effects on

other steroidogenic enzymes.[1] This selectivity contributes to its favorable side-effect profile in

clinical use.

For Org30958, while specific off-target effect studies are not publicly available, its design as a

substrate analog for aromatase suggests a potentially high degree of selectivity. Steroidal

inhibitors are inherently selective due to the structural requirements for binding to the enzyme's

catalytic site. However, without experimental data, potential interactions with other steroid

receptors or enzymes cannot be ruled out.

Conclusion for the Research Professional
The choice between Anastrozole and Org30958 for research applications will largely depend

on the specific experimental goals and the need for well-characterized versus novel

compounds.

Anastrozole is the compound of choice for studies requiring a well-documented, potent, and

selective non-steroidal aromatase inhibitor. Its extensive history of use provides a robust

foundation for interpreting experimental results and comparing them with existing literature.

Org30958 presents an opportunity for researchers interested in exploring the effects of a

steroidal, and likely irreversible, aromatase inhibitor. Its limited public data profile means that its

use would necessitate thorough in-house characterization of its potency, selectivity, and

mechanism of action. For studies specifically aiming to investigate the differential biological

consequences of reversible versus irreversible aromatase inhibition, Org30958 could be a

valuable, albeit challenging, research tool.

Given the current data landscape, for most standard research applications requiring a reliable

and well-understood aromatase inhibitor, Anastrozole remains the more practical and

substantiated option. Further research into the pharmacological profile of Org30958 is required

to fully understand its potential as an alternative research tool.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/9394367/
https://www.benchchem.com/product/b1662730?utm_src=pdf-body
https://www.benchchem.com/product/b1662730?utm_src=pdf-body
https://www.benchchem.com/product/b1662730?utm_src=pdf-body
https://www.benchchem.com/product/b1662730?utm_src=pdf-body
https://www.benchchem.com/product/b1662730?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662730?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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